Regiospecific C3-Bromination Enables Hinge-Directed Cross-Coupling Vector vs. C2-Bromo Isomer
The bromine atom at the C3 position (pyridine ring) provides a synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions directed toward the hinge-binding pocket of ATP-competitive kinases [1][2]. The 2-bromo positional isomer (CAS 1342810-85-8) directs diversification to the solvent-exposed C2 position, which is structurally and pharmacophorically distinct from the hinge-interacting C3 vector . In the broader pyrrolo[2,3-b]pyridine kinase inhibitor patent literature, C3-substituted derivatives have been explicitly claimed as CDK9 inhibitors (WO 2014/037439 A1) and CHK1 inhibitors (Vernalis), whereas C2-substituted analogs are not represented in these hinge-binding chemotypes [1][2].
| Evidence Dimension | Bromine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | 3-Br at C3 of pyridine ring (IUPAC: 11-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene) [3] |
| Comparator Or Baseline | 2-Br isomer at C2 (CAS 1342810-85-8); unsubstituted parent at C3 (CAS 10299-71-5, MW = 158.20, LogP = 2.05) |
| Quantified Difference | C3-Br directs coupling toward hinge region; C2-Br directs coupling toward solvent-exposed region. The C3 position is the primary vector for ATP-mimetic hinge binding in 7-azaindole kinase inhibitors [1][2]. |
| Conditions | Synthetic chemistry: Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira). Pharmacological relevance: ATP-competitive kinase inhibition (CDK9, CHK1, Raf) [1]. |
Why This Matters
Procurement of the 3-bromo isomer (rather than the 2-bromo isomer) is mandatory for any medicinal chemistry campaign targeting the kinase hinge region via C3 diversification; selecting the wrong isomer diverts synthetic effort toward a non-hinge vector and invalidates structure-based design hypotheses.
- [1] Pyrrolo[2,3-b]pyridine CDK9 kinase inhibitors. WO 2014/037439 A1, filed 2014-03-13. https://patents.google.com/patent/WO2014037439A1 View Source
- [2] Vernalis (R&D) Limited. 1H-Pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors (CHK1). US Patent, filed 2018-12-20. https://www.freepatentsonline.com View Source
- [3] PubChem CID 11831447. IUPAC Name: 11-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene. https://pubchem.ncbi.nlm.nih.gov/compound/581083-15-0 View Source
